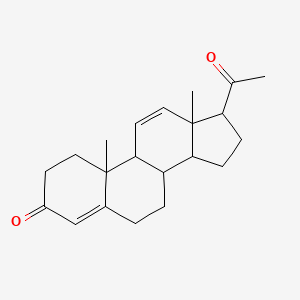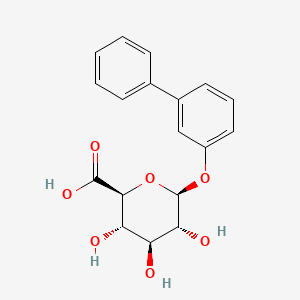
beta-D-Glucopyranosiduronic acid, (1,1'-biphenyl)-3-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: is a complex organic compound with the molecular formula C₁₈H₁₈O₇ It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl typically involves the glycosylation of glucuronic acid derivatives with biphenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the glycosidic bond formation. Commonly used catalysts include Lewis acids such as boron trifluoride etherate, and the reaction is usually carried out in an anhydrous environment to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in glucuronidation, a process that helps in the detoxification and excretion of various substances. The biphenyl group can interact with aromatic receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-3-yl: can be compared with other glucuronic acid derivatives and biphenyl compounds:
Similar Compounds: beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-2-yl, beta-D-Glucopyranosiduronic acid, (1,1’-biphenyl)-4-yl.
Uniqueness: The specific positioning of the biphenyl group at the 3-position provides unique chemical and biological properties, distinguishing it from other derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
69618-85-5 |
|---|---|
Molekularformel |
C18H18O7 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-phenylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 |
InChI-Schlüssel |
QWAOLAZGPWUPMJ-RNGZQALNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


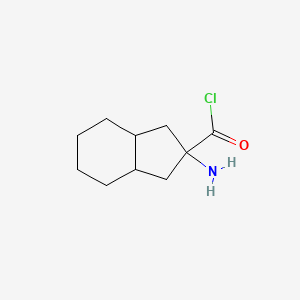
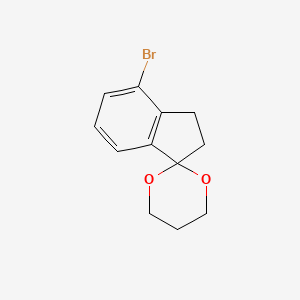
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)

![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
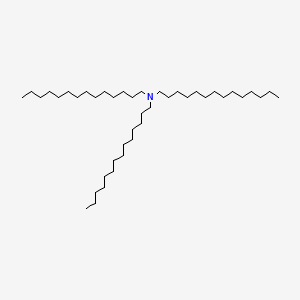


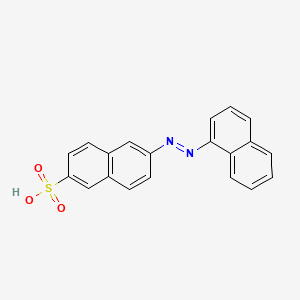
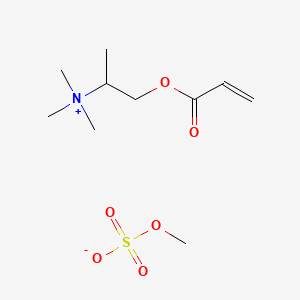
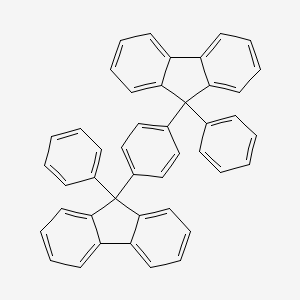
![Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13791691.png)
![N-[1-Ethyl-6-(1,3,4-thiadiazole-2-ylazo)-1,2,3,4-tetrahydroquinoline-7-yl]trifluoromethanesulfonamide](/img/structure/B13791703.png)
